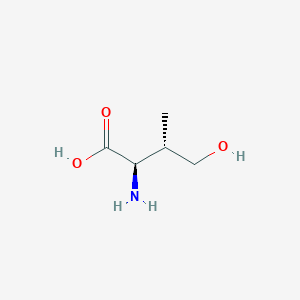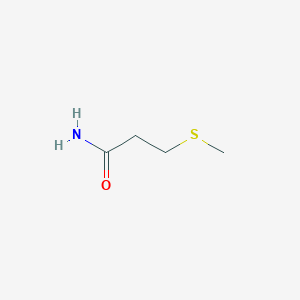
3-(Methylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)propanamide is an organic compound with the molecular formula C4H9NOS It is characterized by the presence of a methylsulfanyl group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanamide with methanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the purification of the product through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing substrates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)propanamide involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic attacks, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylthio)propanamide
- 3-(Ethylsulfanyl)propanamide
- 3-(Methylsulfinyl)propanamide
Uniqueness
3-(Methylsulfanyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
22551-25-3 |
|---|---|
Fórmula molecular |
C4H9NOS |
Peso molecular |
119.19 g/mol |
Nombre IUPAC |
3-methylsulfanylpropanamide |
InChI |
InChI=1S/C4H9NOS/c1-7-3-2-4(5)6/h2-3H2,1H3,(H2,5,6) |
Clave InChI |
UJCYEHJOKQZZHG-UHFFFAOYSA-N |
SMILES canónico |
CSCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


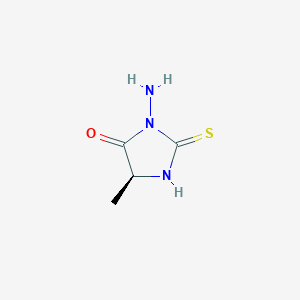
![tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15197745.png)

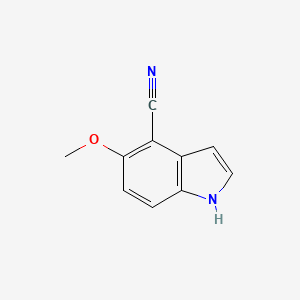
![{2-[2-(Trifluoromethyl)phenoxy]pyridin-4-yl}methanamine](/img/structure/B15197765.png)

![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15197793.png)
![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)

![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
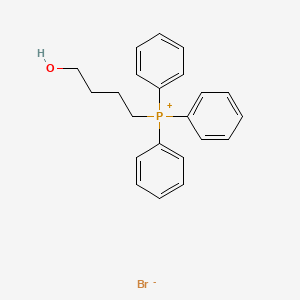
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
